molecular formula C7H9N3 B1203292 4-Aminobenzamidine CAS No. 3858-83-1

4-Aminobenzamidine

Numéro de catalogue: B1203292
Numéro CAS: 3858-83-1
Poids moléculaire: 135.17 g/mol
Clé InChI: WPANETAWYGDRLL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-Aminobenzamidine (4-ABA), chemically known as this compound dihydrochloride (CAS 2498-50-2), is a white crystalline compound widely utilized in biochemical research and pharmaceutical applications. It acts as a reversible competitive inhibitor of serine proteases, including trypsin, tissue kallikrein, and urokinase-type plasminogen activator (uPA), by binding to their active sites . Its molecular weight is 208.09 g/mol, and it is highly soluble in water and polar solvents. Industrially, 4-ABA is synthesized via multi-step reactions starting from nitrobenzaldehyde or benzonitrile derivatives, with optimized methods achieving high purity (>98%) suitable for enzymatic studies and drug development .

Key applications include:

  • Enzyme Inhibition: Potent inhibition of trypsin-like proteases (Ki = 0.15 mM for human tissue kallikrein) .
  • Supramolecular Chemistry: Forms stable host-guest complexes with cucurbit[6]uril (CB6), enhancing bioavailability and stability compared to its parent compound, diminazene .

Méthodes De Préparation

Voies de synthèse et conditions de réaction: : La synthèse du dichlorhydrate de p-aminobenzamidine implique généralement les étapes suivantes :

Méthodes de production industrielle: : La production industrielle du dichlorhydrate de p-aminobenzamidine suit des voies de synthèse similaires, mais à plus grande échelle. Les conditions de réaction sont optimisées pour garantir un rendement élevé et une pureté élevée du produit final. Le procédé implique un contrôle minutieux de la température, de la pression et de l'utilisation de catalyseurs pour faciliter les réactions .

Analyse Des Réactions Chimiques

Types de réactions

Réactifs et conditions courants

Principaux produits: : Les principaux produits formés à partir de ces réactions comprennent les dérivés nitro, les benzamidines substituées et diverses formes réduites du composé .

Applications De Recherche Scientifique

Scientific Research Applications

1. Biochemical Research

  • Protease Inhibition: 4-Aminobenzamidine is a potent inhibitor of serine proteases, which are critical in many biological processes. It has been used extensively to study enzyme kinetics and inhibition mechanisms. For instance, studies have shown that it exhibits competitive inhibition against human tissue kallikrein, highlighting its utility in understanding proteolytic pathways .

2. Drug Development

  • Therapeutic Agents: The compound has been investigated for its potential in developing drugs targeting diseases associated with protease activity. Notably, a series of 4-(aminomethyl)benzamide derivatives have been identified as effective inhibitors against Ebola and Marburg viruses, showcasing the compound's relevance in antiviral drug design .
CompoundTarget VirusEC50 Value (μM)
CBS1118Ebola<10
CBS1118Marburg<10

3. Diagnostics

  • Assay Development: this compound is employed in diagnostic assays to detect conditions related to protease activity. Its specificity for certain proteases enhances the accuracy of tests for diseases such as pancreatitis and certain cancers .

4. Cell Culture Studies

  • Modulation of Cellular Processes: In vitro studies utilize this compound to modulate cellular signaling pathways, aiding researchers in understanding cell function and disease mechanisms. Its application in cell culture allows for controlled experiments that elucidate the roles of specific proteases in cellular processes .

5. Pharmaceutical Formulations

  • Medication Development: The properties of this compound facilitate its incorporation into pharmaceutical formulations aimed at conditions requiring protease inhibition. Its formulation characteristics enable the development of effective oral and injectable medications .

Case Studies

Case Study 1: Inhibition of Mouse Acrosin
A study evaluated the effectiveness of various inhibitors on mouse acrosin activity, demonstrating that this compound had a significant inhibitory effect compared to other compounds like benzamidine. The inhibition constant (Ki) was determined to be 2.2×105M2.2\times 10^{-5}\,\text{M}, indicating its potency as an acrosin inhibitor .

InhibitorKi (M)
Benzamidine5.1×1045.1\times 10^{-4}
This compound2.2×1052.2\times 10^{-5}

Case Study 2: Antiviral Efficacy
Research on 4-(aminomethyl)benzamide derivatives revealed their potential as antiviral agents against Ebola and Marburg viruses. These compounds were synthesized and tested for their ability to inhibit viral entry into host cells, with several candidates showing promising results for further development .

Mécanisme D'action

p-Aminobenzamidine dihydrochloride exerts its effects by inhibiting serine proteases such as trypsin and urokinase-type plasminogen activator. The compound binds to the active site of these enzymes, preventing them from catalyzing their respective reactions. This inhibition is achieved through the formation of a stable complex between the compound and the enzyme, blocking the access of substrates to the active site .

Comparaison Avec Des Composés Similaires

Structural and Functional Analogues

The inhibitory efficacy, selectivity, and applications of 4-ABA are compared below with structurally related amidine and aniline derivatives.

Compound Structure Inhibition Constant (Ki) Inhibition Type Key Applications References
4-Aminobenzamidine Benzene ring with amidine (-C(=NH)NH₂) and amino (-NH₂) groups 0.15 mM (tissue kallikrein) Competitive Serine protease inhibition, glaucoma therapy
Benzamidine Benzene ring with amidine group (-C(=NH)NH₂) 0.3 mM (tissue kallikrein) Competitive Broad-spectrum protease inhibition
4-Nitroaniline Benzene ring with nitro (-NO₂) and amino (-NH₂) groups 1.2 mM (tissue kallikrein) Linear mixed Spectrophotometric assays, enzyme studies
4-Aminoarylguanidine Benzene ring with guanidine (-NH-C(=NH)-NH₂) and amino groups 0.02 μM (uPA) Competitive Selective uPA inhibition, anticancer drug design
Diminazene Aceturate Diamidine derivative with two amidine groups N/A Non-competitive (parent drug) Antiparasitic drug, degrades into 4-ABA

Key Findings

Potency and Selectivity: 4-ABA exhibits 2-fold higher potency than benzamidine against tissue kallikrein (Ki = 0.15 mM vs. 0.3 mM) due to its para-amino group, which enhances hydrogen bonding with enzyme active sites . Substituting the amidine group with guanidine (as in 4-aminoarylguanidine) increases uPA inhibition by ~7,500-fold (Ki = 0.02 μM vs. 0.15 mM for 4-ABA), highlighting the importance of guanidine’s additional hydrogen-bonding capacity .

Stability and Bioavailability :

  • Unlike diminazene, which degrades rapidly under physiological conditions, 4-ABA forms stable complexes with CB6 via cation-dipole interactions, improving its solubility and reducing decomposition .

Spectral and Solubility Properties :

  • 4-Nitroaniline shows solution-dependent spectral shifts, complicating its use in kinetic assays, whereas 4-ABA’s absorbance profile remains stable across buffers .

Industrial and Research Relevance

  • Cost-Effectiveness: 4-ABA is commercially available at $61–$203 per gram (≥98% purity), comparable to benzamidine but more affordable than 4-aminoarylguanidine derivatives, which require complex synthesis .
  • Therapeutic Potential: 4-ABA’s retinal ganglion cell-protective effects in glaucoma models position it as a promising alternative to beta-blockers, unlike 4-nitroaniline, which lacks clinical relevance .

Activité Biologique

4-Aminobenzamidine is a compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its mechanisms of action, therapeutic potential, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is an aromatic amine with the chemical formula C7H9N3. It is characterized by the presence of an amino group and a guanidine-like structure, which contributes to its biological activity. The compound acts primarily as a competitive inhibitor of serine proteases, including thrombin and trypsin, due to its structural similarities with substrate molecules.

The primary mechanism through which this compound exerts its biological effects is through the inhibition of proteolytic enzymes. It binds to the active site of these enzymes, preventing substrate access and subsequent enzymatic activity. This inhibition has implications in various physiological processes, including coagulation and inflammation.

Biological Activities

  • Anticoagulant Activity :
    • This compound has been studied for its anticoagulant properties. It acts as a competitive inhibitor of thrombin, which plays a crucial role in blood coagulation. Research indicates that it can effectively reduce clot formation in vitro, making it a candidate for therapeutic applications in managing thrombotic disorders .
  • Antiviral Properties :
    • Recent studies have highlighted the potential of this compound derivatives as antiviral agents against filoviruses such as Ebola and Marburg viruses. Certain derivatives demonstrated EC50 values below 10 µM, indicating strong antiviral activity .
  • Cardiovascular Effects :
    • A study on spontaneously hypertensive rats revealed that this compound could attenuate cardiovascular dysfunctions. The compound induced vasodilation and reduced mean arterial pressure (MAP), suggesting potential therapeutic benefits in treating hypertension .

Table 1: Summary of Biological Activities of this compound Derivatives

Activity TypeObserved EffectsReference
AnticoagulantInhibition of thrombin activity
AntiviralEffective against Ebola and Marburg viruses
CardiovascularReduced MAP; induced vasodilation
Anti-inflammatoryPotential anti-inflammatory effects observed

Case Studies

  • Anticoagulant Study :
    In vitro studies demonstrated that this compound significantly inhibited thrombin activity, leading to decreased fibrinogen conversion to fibrin. This suggests its potential use in anticoagulant therapies .
  • Antiviral Efficacy :
    A series of derivatives based on this compound were tested against Ebola virus pseudoviruses. The most potent compounds showed effective inhibition at low concentrations, supporting further development for viral infections .
  • Cardiovascular Research :
    Chronic administration of this compound in hypertensive rat models resulted in improved vascular reactivity and reduced cardiac hypertrophy, highlighting its potential as a therapeutic agent for hypertension management .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-aminobenzamidine dihydrochloride, and how do their yields and purity compare?

  • Methodological Answer : Three primary methods are documented:

  • Method 1 : Reductive amination of p-nitrobenzonitrile followed by acid hydrolysis and HCl treatment. This route uses cost-effective reagents (e.g., PCl₃) but requires multi-step purification .
  • Method 2 : Starting from p-nitrobenzaldehyde, involving hydroxylamine chloride and ammonium salt reactions. This method introduces intermediates that may complicate scalability .
  • Method 3 : Direct reaction of o-acetylamino benzonitrile with ammonia under basic conditions, yielding high-purity product (>98%) in a single step, making it industrially favorable .
    • Experimental Design Tip : Compare reaction time, solvent systems (e.g., water-alcohol mixtures), and reducing agents (e.g., NaBH₄ vs. H₂/Pd) to optimize yield and minimize byproducts .

Q. How does this compound inhibit serine proteases like thrombin and trypsin?

  • Methodological Answer : The primary amino group of this compound mimics the arginine side chain, competitively binding to the protease's catalytic triad (e.g., His57, Asp102, Ser195 in thrombin). Structural studies (X-ray crystallography) confirm its orientation in the active site, with a Ki of 82 µM for urokinase-type plasminogen activator .
  • Validation Approach : Use fluorescence quenching assays to measure binding affinity or surface plasmon resonance (SPR) to monitor real-time interactions .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact (GHS hazard classes: H315, H319) .
  • Environmental Precautions : Avoid release into water systems (aquatic toxicity: acute/chronic Hazard Category 1). Use fume hoods for weighing powdered forms .
  • Storage : Store at -20°C (powder) or -80°C (solutions) to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported inhibitory constants (Ki) of this compound across studies?

  • Methodological Answer :

  • Source Analysis : Compare assay conditions (e.g., pH, ionic strength) and protease isoforms (human vs. murine thrombin). For example, Ki values vary due to species-specific active-site residues .
  • Experimental Replication : Reproduce assays using standardized protocols (e.g., chromogenic substrate hydrolysis with Tosyl-Gly-Pro-Arg-pNA) and include positive controls (e.g., benzamidine) .
  • Statistical Validation : Apply ANOVA to assess inter-study variability .

Q. What strategies improve the specificity of this compound derivatives for targeting coagulation enzymes over off-target proteases?

  • Methodological Answer :

  • Structural Modifications : Introduce substituents (e.g., naphthalene sulfonyl groups) to enhance hydrophobic interactions with thrombin's S3 pocket. Inhibitor 2 (a NAPAP analog) shows >10-fold selectivity over trypsin .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding energies and optimize steric complementarity .
  • In Vitro Screening : Test derivative libraries against protease panels (e.g., Factor Xa, plasmin) to quantify IC₅₀ shifts .

Q. How does this compound suppress tumor growth in SCID mice, and what are the limitations of translating these findings to human models?

  • Methodological Answer :

  • Mechanistic Insight : this compound inhibits urokinase (uPA), blocking extracellular matrix degradation and metastasis. In SCID mice, intraperitoneal administration (10 mg/kg/day) reduced prostate tumor volume by 50% .
  • Translation Challenges : Human uPA has distinct glycosylation patterns and higher baseline activity, requiring dose adjustments. Validate efficacy in xenograft models with humanized microenvironments .
  • Pharmacokinetic Analysis : Measure plasma half-life and tissue distribution via LC-MS to optimize dosing schedules .

Q. What experimental designs validate the use of this compound-conjugated resins in affinity chromatography for protease purification?

  • Methodological Answer :

  • Resin Preparation : Immobilize this compound on CNBr-activated Sepharose. Confirm coupling efficiency via UV absorbance (λex >300 nm) .
  • Specificity Testing : Load crude cell lysates onto the resin and elute bound proteases with a NaCl gradient (0.1–1.0 M). Analyze eluates via SDS-PAGE and activity assays .
  • Regeneration Protocols : Test resin reusability by measuring binding capacity over 5 cycles using trypsin standards .

Propriétés

IUPAC Name

4-aminobenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,8H2,(H3,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPANETAWYGDRLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30191899
Record name 4-Aminobenzamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30191899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3858-83-1
Record name p-Aminobenzamidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3858-83-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Aminobenzamidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003858831
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-ABA
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227928
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Aminobenzamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30191899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-aminobenzamidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.247
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-AMINOBENZAMIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63GK9KT599
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Addition of 50% sodium hydroxide (4.0 g., 0.05 mole) to a solution of 4-aminobenzamidine hydrochloride (0.5 mole) in 10 ml. of water affords 4-aminobenzamidine free base. Acetone (50 ml.) is added to the liberated free base and the mixture cooled to 5° C. 4-Nitrostyrylsulfonyl chloride is added to the mixture in a period of 5 min. while maintaining a temperature below 15° C. The mixture is stirred for 10 min., the reaction mixture concentrated under reduced pressure provides a residue which diluted with 100 ml. of water and neutralized with 3N hydrochloric acid affords a pale yellow solid precipitate. The precipitate is collected, washed thoroughly with water and then triturated first with isopropanol and then with ether to yield 7.3 g. (84%) of N-(4-NITROSTYRYLSULFONYL)-4-AMINOBENZAMIDINE, m.p. 188°-189° C.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
0.5 mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.